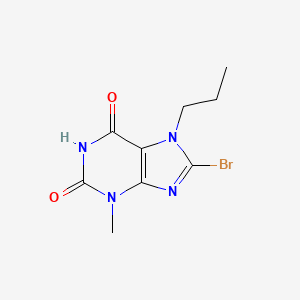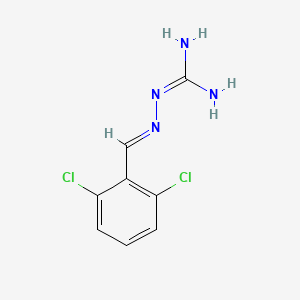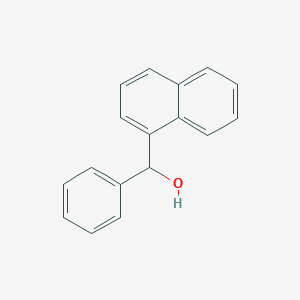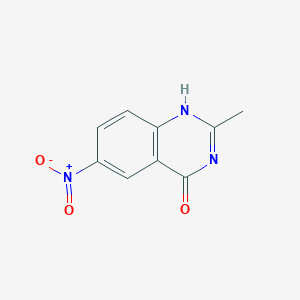
(2E)-2-hydroxyimino-1-phenylbutane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-1,2,3-butanetrione 2-oxime, also known by its PubChem (2E)-2-hydroxyimino-1-phenylbutane-1,3-dione, is a chemical compound with the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol . It is classified as a dangerous good for transport and is primarily used in proteomics research .
Métodos De Preparación
The synthesis of 1-Phenyl-1,2,3-butanetrione 2-oxime involves the reaction of 1-phenyl-1,2,3-butanetrione with hydroxylamine . The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or methanol. The product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control .
Análisis De Reacciones Químicas
1-Phenyl-1,2,3-butanetrione 2-oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Phenyl-1,2,3-butanetrione 2-oxime has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-1,2,3-butanetrione 2-oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can undergo redox reactions, affecting cellular processes .
Comparación Con Compuestos Similares
1-Phenyl-1,2,3-butanetrione 2-oxime can be compared with other similar compounds such as:
1-Phenyl-1,2,3-butanetrione: Lacks the oxime group, making it less reactive in certain chemical reactions.
2-Hydroxyimino-1-phenylbutane-1,3-dione: Similar structure but with different reactivity and applications.
3-Isonitrosobenzoylacetone: Another related compound with distinct properties and uses.
Propiedades
IUPAC Name |
(2E)-2-hydroxyimino-1-phenylbutane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-7(12)9(11-14)10(13)8-5-3-2-4-6-8/h2-6,14H,1H3/b11-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPIIQSFMRUIAP-PKNBQFBNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=NO)C(=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=N\O)/C(=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-{[2-(Pyridin-4-ylmethylidene)hydrazin-1-ylidene]methyl}pyridine](/img/structure/B7772446.png)



![8-amino-7-methyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B7772474.png)

